molecular formula C23H18ClN3O4 B4994720 N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Numéro de catalogue B4994720
Poids moléculaire: 435.9 g/mol
Clé InChI: ZDNYQWMBJRWRBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide, commonly known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2010 by a team of researchers led by Dr. Kailash C. Petkar at the National Chemical Laboratory in Pune, India. Since then, CNB-001 has been extensively studied for its therapeutic applications, mechanism of action, biochemical and physiological effects, and limitations.

Mécanisme D'action

CNB-001 works by modulating the activity of various signaling pathways in the brain, including the PI3K/Akt/mTOR pathway, the Nrf2/ARE pathway, and the NF-κB pathway. It also inhibits the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in the brain, including the upregulation of neurotrophic factors, the reduction of oxidative stress and inflammation, and the inhibition of apoptosis. These effects can help protect neurons from damage and promote their survival and function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CNB-001 for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one of the limitations of CNB-001 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on CNB-001, including:
1. Further studies on its potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Development of novel formulations and delivery methods to improve its solubility and bioavailability.
3. Studies on its long-term safety and toxicity in animal models and human clinical trials.
4. Investigation of its potential synergistic effects with other drugs or therapies.
5. Development of biomarkers to monitor its efficacy and response in patients.
In conclusion, CNB-001 is a promising small molecule drug that has shown potential in treating various neurological disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full therapeutic potential and address its limitations.

Méthodes De Synthèse

The synthesis of CNB-001 involves a multi-step process that starts with the reaction of 2-nitrobenzoyl chloride with 4-chloroaniline, followed by the reaction of the resulting product with 2-amino-5-isopropylbenzoxazole. The final step involves the reaction of the intermediate product with acetic anhydride to obtain CNB-001 in high yield and purity.

Applications De Recherche Scientifique

CNB-001 has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. Studies have shown that CNB-001 has neuroprotective, anti-inflammatory, and antioxidant properties that can help prevent or slow down the progression of these disorders.

Propriétés

IUPAC Name

N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-13(2)14-7-10-21-19(11-14)26-23(31-21)17-12-15(8-9-18(17)24)25-22(28)16-5-3-4-6-20(16)27(29)30/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNYQWMBJRWRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.